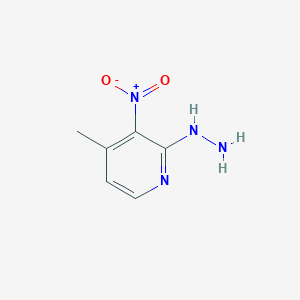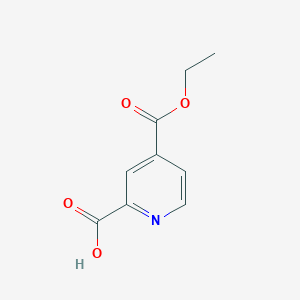
(1S,2S)-cyclopentane-1,2-dicarboxylic acid
Overview
Description
(1S,2S)-cyclopentane-1,2-dicarboxylic acid, also known as CPDC or cis-1,2-cyclopentanedicarboxylic acid, is a cyclic dicarboxylic acid that has gained attention in recent years due to its potential applications in various fields of scientific research. CPDC is a chiral molecule, meaning it exists in two different forms, (1S,2S)-CPDC and (1R,2R)-CPDC. In
Scientific Research Applications
1. As a Bio-Isostere in Drug Design
(1S,2S)-Cyclopentane-1,2-dicarboxylic acid has been studied for its potential as a bio-isostere in drug design. Cyclopentane-1,2-diones, closely related to this compound, show promise as carboxylic acid bio-isosteres. These compounds have been evaluated for their acidity, tautomerism, and hydrogen bonding, proving useful in the design of thromboxane A2 prostanoid receptor antagonists (Ballatore et al., 2014).
2. In Inhibiting Enzymatic Synthesis
The compound has shown relevance in inhibiting the synthesis of certain biological molecules. Studies on analogues of L-methionine, including 1-aminocyclopentane-1-carboxylic acid, have demonstrated their role as competitive inhibitors in the enzymatic synthesis of S-adenosyl-L-methionine, a process vital in various metabolic pathways (Coulter et al., 1974).
3. In Catalysis and Chemical Synthesis
This compound plays a role in catalysis and chemical synthesis. Research on vanadium-catalyzed carboxylation of linear and cyclic alkanes highlights the utility of related cyclopentane structures in generating carboxylic acids under mild conditions, emphasizing the compound's potential in synthetic chemistry (Reis et al., 2005).
4. As a Precursor in Organic Synthesis
The compound has been employed as a synthetic intermediate in preparing various organic compounds, demonstrating its versatility as a precursor in synthetic chemistry. Its utility extends to the synthesis of complex structures such as propellanes and pyrazines (Wrobel & Cook, 1980).
5. In Metabotropic Glutamate Receptor Agonists
This compound derivatives have been explored as agonists for metabotropic glutamate receptors. These agonists, like 1S,3R-ACPD, are crucial in studying neurological functions and disorders (Kronthaler & Schmidt, 1996).
Future Directions
properties
IUPAC Name |
(1S,2S)-cyclopentane-1,2-dicarboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4/c8-6(9)4-2-1-3-5(4)7(10)11/h4-5H,1-3H2,(H,8,9)(H,10,11)/t4-,5-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASJCSAKCMTWGAH-WHFBIAKZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]([C@H](C1)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



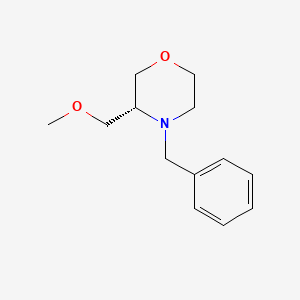

![8-(2-Methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B3252667.png)
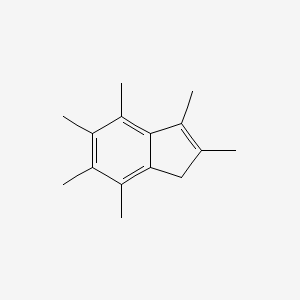
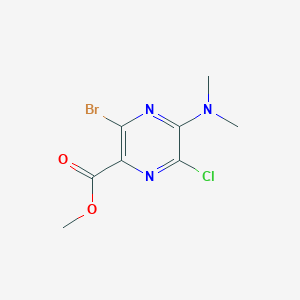
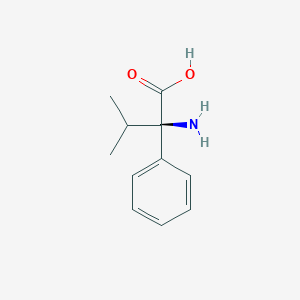
![Tert-butyl [(1S)-1-(3-methoxyphenyl)ethyl]carbamate](/img/structure/B3252695.png)

![4-((6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)tetrahydro-2H-pyran-4-ol](/img/structure/B3252709.png)
